molecular formula C19H19N3O4 B7693549 2-ethoxy-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

2-ethoxy-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No.: B7693549
M. Wt: 353.4 g/mol
InChI Key: BIPZPJJJAXQNQY-UHFFFAOYSA-N
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Description

2-ethoxy-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry. This particular compound is notable for its unique structure, which includes an oxadiazole ring, a methoxyphenyl group, and an ethoxy group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-ethoxy-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets. The oxadiazole ring and methoxyphenyl group are crucial for binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamide

Uniqueness

What sets 2-ethoxy-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide apart from similar compounds is its unique combination of functional groups. The presence of the oxadiazole ring and the methoxyphenyl group provides distinct chemical properties and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

2-ethoxy-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-3-25-16-11-7-5-9-14(16)19(23)20-12-17-21-18(22-26-17)13-8-4-6-10-15(13)24-2/h4-11H,3,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPZPJJJAXQNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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